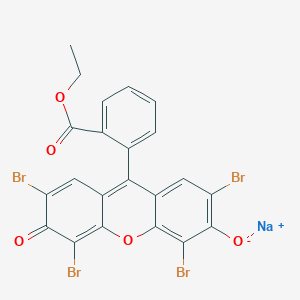
5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Overview
Description
“5-(4-Fluorophenyl)isoxazole-4-carboxylic acid” is a unique chemical compound provided to early discovery researchers . It is usually in solid form . The IUPAC name for this compound is 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of isoxazoles, including “5-(4-Fluorophenyl)isoxazole-4-carboxylic acid”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . A specific synthesis procedure for a similar compound involves heating a mixture of the compound’s ethyl ester and lithium hydroxide in tetrahydrofuran and water under reflux.
Molecular Structure Analysis
The molecular formula of “5-(4-Fluorophenyl)isoxazole-4-carboxylic acid” is C10H6FNO3 . Its molecular weight is 207.16 g/mol . The InChI code for this compound is 1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) .
Physical And Chemical Properties Analysis
“5-(4-Fluorophenyl)isoxazole-4-carboxylic acid” is a solid compound . It is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized from compounds related to 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, demonstrated significant antimicrobial and antitubercular activities. These compounds were assessed against various bacterial strains and Mycobacterium tuberculosis H37Rv, showing potential as leads for developing new antimicrobial agents (Shingare et al., 2018).
Decarboxylative Fluorination
In a study focused on the decarboxylative fluorination of heteroaromatic carboxylic acids, including those related to isoxazole, a transition-metal-free method was developed. This approach enables the synthesis of fluorinated compounds, which are valuable in pharmaceutical chemistry and material science due to their enhanced stability and bioavailability (Yuan et al., 2017).
Antitumor Activity
Isoxazolyl- and isothiazolylcarbamides derived from compounds structurally similar to 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid have shown high antitumor activity. These findings suggest the potential of these derivatives in enhancing the efficacy of cytostatic drugs used in medical practice, offering a promising route for cancer therapy development (Potkin et al., 2014).
Fluorescence and Sensing Applications
Research into the fluorescence properties of carbon dots revealed that organic fluorophores related to isoxazole derivatives play a significant role as fluorescence origins. This study opens new avenues for the application of isoxazole-based compounds in the development of fluorescent materials with high quantum yields, suitable for bioimaging and sensing applications (Shi et al., 2016).
Synthesis of Functionalized Isoxazoles
A comprehensive investigation into the synthesis of 5-fluoroalkyl-substituted isoxazoles, starting from halogenoximes, showcased a variety of methods for generating isoxazole building blocks. These derivatives are pivotal in the synthesis of complex molecules for pharmaceutical and agrochemical applications, demonstrating the versatility and importance of isoxazole chemistry (Chalyk et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZWHPBPXYQOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395541 | |
| Record name | 5-(4-fluorophenyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)isoxazole-4-carboxylic acid | |
CAS RN |
618383-51-0 | |
| Record name | 5-(4-Fluorophenyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-fluorophenyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)






![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)





